Oxetane-3-carboxylic acid

Drug Discovery ADME Optimization Physicochemical Property Modulation

Oxetane-3-carboxylic acid (CAS 114012-41-8) is the premier oxetane building block for medicinal chemistry, uniquely combining a strained 4-membered ring with a reactive carboxylic acid handle. This enables direct conjugation via carboxylate while retaining the oxetane's bioisosteric benefits for modulating lipophilicity, solubility, and metabolic stability. Unlike oxetane or 3-oxetanol, this compound allows late-stage decarboxylative functionalization for rapid SAR exploration. Procure ≥95% pure material stored at -20°C under argon to ensure batch-to-batch reproducibility in your lead optimization programs.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 114012-41-8
Cat. No. B051205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetane-3-carboxylic acid
CAS114012-41-8
Synonyms3-OXETANECARBOXYLIC ACID
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(CO1)C(=O)O
InChIInChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
InChIKeyUWOTZNQZPLAURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxetane-3-carboxylic acid (CAS 114012-41-8): A Strategic 4-Membered Heterocyclic Building Block for Drug Discovery & Agrochemical R&D


Oxetane-3-carboxylic acid (CAS: 114012-41-8), also known as 3-oxetanecarboxylic acid, is a four-membered oxygen-containing heterocyclic compound with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol [1]. It features a strained oxetane ring fused with a carboxylic acid group at the 3-position, rendering it a versatile building block in medicinal chemistry and agrochemical research [2]. This compound is widely utilized as a key intermediate for introducing oxetane motifs into lead compounds, leveraging the ring's unique properties as a bioisostere for carbonyl and gem-dimethyl groups to modulate physicochemical and pharmacokinetic parameters [3].

Why Oxetane-3-carboxylic acid Cannot Be Replaced by Generic Oxetanes or Linear Carboxylic Acids in Research


Generic substitution of oxetane-3-carboxylic acid with other oxetane derivatives (e.g., oxetane, 3-oxetanol) or structurally similar but non-cyclic carboxylic acids (e.g., butanoic acid, tetrahydrofuran-2-carboxylic acid) is not scientifically equivalent. The critical differentiation lies in the precise combination of ring strain, heteroatom positioning, and the carboxylic acid handle, which together govern reactivity, stability, and downstream derivatization potential [1]. While oxetane itself lacks a functional handle for direct conjugation, and 3-oxetanol provides a hydroxyl group with different reactivity, oxetane-3-carboxylic acid uniquely enables direct coupling and functionalization via the carboxylate, while retaining the oxetane's bioisosteric benefits for property modulation [2][3]. Furthermore, its specific pKa, solubility, and stability profile dictate distinct handling and reaction conditions compared to both non-strained cyclic ethers and linear alkyl carboxylic acids . The following evidence demonstrates quantifiable differences that preclude simple substitution.

Quantitative Differentiation of Oxetane-3-carboxylic acid: Head-to-Head Comparisons for Informed Procurement


Superior Aqueous Solubility and Lipophilicity Profile Compared to Carbocyclic Analog Cyclobutane-1-carboxylic acid

Oxetane-3-carboxylic acid demonstrates a markedly different lipophilicity profile compared to its all-carbon cyclic analog, cyclobutane-1-carboxylic acid. This difference is critical for modulating passive permeability and solubility in drug candidates. The predicted XLogP3 value for oxetane-3-carboxylic acid is -0.6, which is significantly lower than the predicted XLogP3 for cyclobutane-1-carboxylic acid [1]. The lower lipophilicity, coupled with the higher polarity of the oxetane oxygen, is a key driver for its use as a bioisostere to reduce overall logP and improve aqueous solubility in lead compounds [2].

Drug Discovery ADME Optimization Physicochemical Property Modulation

Distinct Synthetic Utility: Photoredox Radical Precursor Capability vs. Oxetane's Unfunctionalized Core

Unlike the unfunctionalized oxetane ring, which requires pre-installation of leaving groups for further functionalization, oxetane-3-carboxylic acid can directly serve as a radical precursor in photoredox-catalyzed decarboxylative reactions [1]. This enables late-stage diversification of complex molecules. A study by Rojas (2023) demonstrated that oxetane-3-carboxylic acids undergo efficient Giese-type addition to Michael acceptors upon visible-light-mediated decarboxylation, a transformation not possible with oxetane or oxetane-3-ol [1].

Synthetic Methodology Photoredox Catalysis Late-Stage Functionalization

Bioisosteric Potential: Physicochemical Property Modulation vs. Linear Carboxylic Acids

Oxetane-3-carboxylic acid serves as a unique bioisostere for the carboxylic acid moiety itself, whereas oxetane alone typically replaces carbonyl or gem-dimethyl groups [1]. While not a direct functional group replacement, the oxetane-3-carboxylic acid scaffold can modulate the properties of molecules containing a carboxylic acid, such as ibuprofen. Studies on oxetan-3-ol (a related analog) show that its incorporation into ibuprofen yielded a compound with a retained IC50 of 3.8 µM against COX-1, comparable to ibuprofen's 4.0 µM, but with altered physicochemical properties [1]. This suggests the oxetane ring can maintain or enhance target engagement while offering improved pharmacokinetic profiles.

Medicinal Chemistry Bioisostere Property Space Analysis

Critical Handling Parameters: Air-Sensitivity and Storage Requirements vs. Stable Cyclic Ethers

Oxetane-3-carboxylic acid requires specific storage conditions due to its air-sensitivity and moisture sensitivity, which is a direct consequence of the strained oxetane ring's reactivity . Reputable suppliers recommend storage at -20°C under an inert atmosphere to prevent degradation [1]. In contrast, more stable cyclic ethers like tetrahydrofuran-2-carboxylic acid can typically be stored at room temperature with less stringent precautions [2].

Compound Management Stability Laboratory Operations

Validated Purity Specifications from Reputable Vendors for Reproducible Research

To ensure experimental reproducibility, it is crucial to source oxetane-3-carboxylic acid from vendors that provide transparent purity specifications. Key suppliers offer the compound with guaranteed minimum purities and defined analytical methods. For example, TCI Chemicals provides a product with purity >93.0% determined by GC and titration, while Thermo Scientific Chemicals offers a 95% purity grade [1]. Other suppliers, such as Cool Pharm, also list a 95.00% purity [2].

Chemical Procurement Quality Control Reproducibility

Key Research and Industrial Applications of Oxetane-3-carboxylic acid: From Lead Optimization to Process Development


Late-Stage Functionalization in Drug Discovery via Photoredox Catalysis

Utilize oxetane-3-carboxylic acid as a radical precursor in visible-light-mediated decarboxylative Giese-type reactions to install oxetane motifs into complex drug-like molecules at a late stage. This application directly leverages the synthetic differentiation evidence from Section 3, enabling the rapid exploration of structure-activity relationships (SAR) without requiring extensive de novo synthesis [1].

Modulation of ADME Properties by Bioisosteric Replacement of Carboxylic Acids

Employ oxetane-3-carboxylic acid as a starting material to synthesize oxetane-containing analogs of known carboxylic acid drugs (e.g., NSAIDs, GPCR ligands). This application is based on the class-level evidence in Section 3, which shows that the oxetane ring can significantly alter lipophilicity (predicted XLogP3 = -0.6) and solubility while maintaining target engagement (e.g., COX-1 inhibition IC50 = 3.8 µM for an ibuprofen analog) [2]. This strategy aims to decouple potency from poor pharmacokinetic properties.

Synthesis of Agrochemical Intermediates via Catalytic Oxidation

Implement a patented, single-step oxidation process using 3-hydroxymethyl-oxetane with a palladium/platinum catalyst to produce oxetane-3-carboxylic acid in high yield and purity. This application is derived from the class-level evidence in Section 3 and directly addresses the synthetic utility of the compound for producing known fungicidal and herbicidal agents [3]. The process avoids the low yields and complex mixtures of prior multi-step syntheses.

Compound Management and Assay Development Requiring Controlled Stability

For laboratories conducting high-throughput screening or detailed SAR studies, procure oxetane-3-carboxylic acid from vendors with defined purity specifications (e.g., >93.0% by GC/titration from TCI) and implement the strict handling and storage protocols highlighted in Section 3. Specifically, the compound must be stored at -20°C under an inert atmosphere to prevent degradation [4]. This ensures batch-to-batch reproducibility and prevents assay interference from degradation products.

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